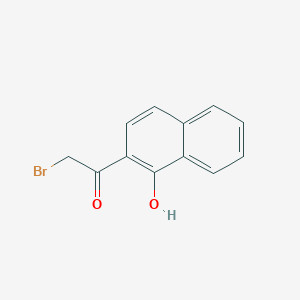

2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPBUIQLXKAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673743 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67029-82-7 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to this compound, a valuable α-bromo ketone intermediate. α-Bromo ketones are critical building blocks in organic synthesis, particularly in the development of pharmaceutical compounds, as the bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the construction of complex molecular architectures.[1][2] This document details a robust two-step synthetic strategy, commencing with the synthesis of the precursor, 1-(1-hydroxynaphthalen-2-yl)ethanone (also known as 2-acetyl-1-naphthol), via a Lewis acid-catalyzed Fries rearrangement. This is followed by a selective, acid-catalyzed α-bromination to yield the final product. The guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines critical safety and handling procedures for the hazardous reagents involved.

Part 1: Synthesis of the Precursor: 1-(1-Hydroxynaphthalen-2-yl)ethanone

The cornerstone of this synthesis is the preparation of the key intermediate, 1-(1-hydroxynaphthalen-2-yl)ethanone. This is most effectively achieved through the Fries rearrangement of 1-naphthyl acetate. The Fries rearrangement is a classic organic reaction that involves the intramolecular migration of an acyl group from a phenolic ester to an aryl carbon, catalyzed by a Lewis acid.[3]

Reaction Mechanism: The Fries Rearrangement

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature.[4] The formation of the ortho-isomer, 2-acetyl-1-naphthol (the desired precursor), is thermodynamically favored at higher temperatures (typically above 100°C). This preference is attributed to the formation of a stable six-membered bidentate chelate between the Lewis acid catalyst (e.g., aluminum chloride), the phenolic oxygen, and the carbonyl oxygen of the product.[5] Lower temperatures tend to favor the kinetically controlled para-isomer (4-acetyl-1-naphthol). Therefore, careful temperature control is paramount for maximizing the yield of the desired precursor. The use of a stoichiometric excess of the Lewis acid is also critical, as it complexes with both the ester starting material and the hydroxy ketone product.[5]

Experimental Workflow: Fries Rearrangement

The overall workflow involves the initial acetylation of 1-naphthol to form the ester, followed by the rearrangement and purification.

Detailed Experimental Protocol: Synthesis of 1-(1-Hydroxynaphthalen-2-yl)ethanone

-

Materials: 1-Naphthyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), ice, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 1-naphthyl acetate (1.0 equivalent) and a minimal amount of a high-boiling, non-polar solvent like nitrobenzene.

-

Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (approx. 2.5 - 3.0 equivalents) to the stirred mixture. The addition is exothermic and should be controlled to prevent overheating.

-

Once the addition is complete, slowly heat the reaction mixture in an oil bath to 120-140°C. Maintain this temperature for 2-3 hours to favor the formation of the ortho-isomer.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The nitrobenzene can be removed by steam distillation.[6]

-

The resulting solid product, crude 1-(1-hydroxynaphthalen-2-yl)ethanone, is collected by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure precursor.

-

Part 2: Alpha-Bromination of the Precursor

The second stage of the synthesis is the selective bromination of the acetyl group's α-carbon. This is a classic acid-catalyzed α-halogenation of a ketone, a fundamental transformation in organic chemistry.[1]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which increases the acidity of the α-protons and facilitates the tautomerization of the ketone to its enol form.[7][8] This enol is the active nucleophile in the reaction. The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂), forming a new carbon-bromine bond. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final α-bromo ketone product.[7] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the formation of the enol is the rate-limiting step.[8]

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: 1-(1-Hydroxynaphthalen-2-yl)ethanone, glacial acetic acid, liquid bromine (Br₂).

-

Procedure:

-

Dissolve 1-(1-hydroxynaphthalen-2-yl)ethanone (1.0 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.

-

From the dropping funnel, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred ketone solution at room temperature.[8] The characteristic red-brown color of bromine should disappear as it is consumed.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a large volume of cold water.

-

The solid precipitate, crude this compound, is collected by vacuum filtration.

-

Wash the solid thoroughly with water to remove acetic acid and any residual hydrobromic acid.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a solid.

-

Part 3: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key identifying properties for the final product.

| Property | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 67029-82-7 | [9] |

| Molecular Formula | C₁₂H₉BrO₂ | [9] |

| Molecular Weight | 265.10 g/mol | [9] |

| Appearance | Solid | - |

| ¹H NMR | Expected signals include aromatic protons on the naphthalene ring, a singlet for the -CH₂Br group, and a singlet for the phenolic -OH. | Structural Analysis |

| Mass Spec (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). | Structural Analysis |

| Key IR Peaks (cm⁻¹) | Expected absorptions for O-H stretch (phenolic), C=O stretch (ketone), and C-Br stretch. | Structural Analysis |

Part 4: Critical Safety and Handling Procedures

The synthesis described involves highly hazardous materials that require strict safety protocols.

-

Bromine (Br₂): Bromine is extremely toxic, corrosive, and can cause severe chemical burns upon contact with skin and is fatal if inhaled.[10][11][12] All manipulations involving liquid bromine must be conducted in a certified chemical fume hood.[13] Appropriate personal protective equipment (PPE), including a lab coat, splash goggles or a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile), is mandatory.[12][13] A neutralizing agent, such as a 1 M solution of sodium thiosulfate, should be readily accessible in case of spills.[13]

-

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride reacts violently with water, releasing heat and corrosive hydrogen chloride gas. It must be handled in a moisture-free environment, and all glassware must be thoroughly dried.[4]

-

Acids and Solvents: Concentrated hydrochloric acid, glacial acetic acid, and nitrobenzene are corrosive and/or toxic. Handle with appropriate care and PPE.

Emergency Procedures:

-

Skin Contact: In case of skin contact with bromine, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14]

-

Inhalation: If bromine vapors are inhaled, move the individual to fresh air immediately and seek urgent medical attention.[14]

-

Spills: Small bromine spills can be neutralized by covering with sodium thiosulfate solution before cleanup.

Conclusion

This guide outlines a reliable and well-documented two-step method for the synthesis of this compound. The process leverages the temperature-dependent regioselectivity of the Fries rearrangement to produce the necessary precursor, followed by a straightforward acid-catalyzed α-bromination. The final product is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. Adherence to the detailed protocols and stringent safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bromine handling and safety | DOCX [slideshare.net]

- 11. carlroth.com [carlroth.com]

- 12. tatachemicals.com [tatachemicals.com]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-depth Technical Guide to 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activities. Its structure, featuring a reactive α-bromo ketone moiety appended to a 1-hydroxynaphthalene core, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The presence of the hydroxyl group and the bromine atom offers multiple reaction sites, enabling the construction of complex molecular architectures such as thiazoles and naphthofurans. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the characterization of its derivatives. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 67029-82-7 | [PubChem][1] |

| Molecular Formula | C₁₂H₉BrO₂ | [PubChem][1] |

| Molecular Weight | 265.10 g/mol | [PubChem][1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like acetone, chloroform, and DMF. | |

| XLogP3 | 3.8 | [PubChem][1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving the Fries rearrangement of 1-naphthyl acetate to form 1-(1-hydroxynaphthalen-2-yl)ethanone, followed by selective bromination at the α-position of the ketone.

Step 1: Fries Rearrangement of 1-Naphthyl Acetate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2][3][4] In this step, 1-naphthyl acetate is rearranged to primarily yield the ortho-isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, due to the directing effect of the hydroxyl group.

-

Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen) to prevent moisture from deactivating the Lewis acid catalyst.[5]

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthyl acetate (1.0 equivalent).

-

Solvent Addition: Add an anhydrous, non-polar solvent such as monochlorobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to 100-120°C and maintain this temperature for 2-4 hours.[5] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 1-(1-hydroxynaphthalen-2-yl)ethanone. The product can be further purified by column chromatography or recrystallization.

Caption: Fries Rearrangement Workflow.

Step 2: α-Bromination of 1-(1-hydroxynaphthalen-2-yl)ethanone

The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a standard α-halogenation of a ketone, which proceeds readily in the presence of a suitable brominating agent.

-

Dissolution: Dissolve the purified 1-(1-hydroxynaphthalen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.[6]

-

Brominating Agent Addition: To the stirred solution, add a solution of bromine (Br₂) (1.0 equivalent) in the same solvent dropwise at room temperature. The reaction can also be catalyzed by a small amount of concentrated sulfuric acid.[6]

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Extraction: Extract the product with an organic solvent like chloroform.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: α-Bromination Workflow.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the nucleophilic character of the hydroxyl group. The α-bromo ketone functionality makes it an excellent substrate for nucleophilic substitution reactions, leading to the formation of a variety of heterocyclic systems.

Synthesis of Thiazole Derivatives

A prominent application of α-haloketones is in the Hantzsch thiazole synthesis.[7] The reaction of this compound with thiourea or thioamides provides a direct route to substituted thiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Caption: Hantzsch Thiazole Synthesis Pathway.

Synthesis of Naphthofuran Derivatives

The presence of the hydroxyl group in proximity to the ketone allows for intramolecular reactions to form fused heterocyclic systems. For instance, under basic conditions, intramolecular cyclization can lead to the formation of naphthofuran derivatives. These compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities.[9][10][11]

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is underscored by the broad spectrum of biological activities exhibited by its derivatives.

-

Antimicrobial Agents: Naphthofuran derivatives synthesized from this precursor have shown promising results as antibacterial and antifungal agents.[12][13] The rigid, planar structure of the naphthofuran core is believed to facilitate intercalation with microbial DNA or interaction with key enzymes.

-

Anticancer Agents: Thiazole-containing compounds are a well-established class of anticancer agents. The ability to readily synthesize substituted thiazoles from this compound makes it a valuable starting material for the development of novel kinase inhibitors and other antineoplastic drugs.[14]

-

Anti-inflammatory and Analgesic Compounds: The naphthyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.[10]

Safety and Handling

As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is a lachrymator and is corrosive to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the dual reactivity offered by the α-bromo ketone and the phenolic hydroxyl group provide access to a rich variety of heterocyclic compounds with significant potential in drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutic agents and functional materials.

References

- 1. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries Rearrangement [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone, a key intermediate in synthetic organic chemistry. Its Chemical Abstracts Service (CAS) number is 67029-82-7 [1][2]. This document details a reliable synthetic pathway, in-depth characterization methods, and significant applications, particularly in the synthesis of heterocyclic compounds with therapeutic potential. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of an α-Bromo Ketone

This compound is a bifunctional molecule featuring a reactive α-bromo ketone and a phenolic hydroxyl group on a naphthalene scaffold. This unique combination of functional groups makes it a highly versatile building block for the construction of complex molecular architectures. The electrophilic nature of the carbon bearing the bromine atom makes it an excellent substrate for nucleophilic substitution reactions, while the ketone and hydroxyl groups offer further sites for chemical modification.

The strategic importance of this compound lies in its utility as a precursor to a wide array of heterocyclic systems, many of which are privileged structures in medicinal chemistry. Notably, it is a key starting material for the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis, a classic and reliable method for constructing this important heterocycle[3]. Thiazole-containing molecules are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, making this compound a compound of significant interest in the early stages of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 67029-82-7 | [1][2] |

| Molecular Formula | C₁₂H₉BrO₂ | [1] |

| Molecular Weight | 265.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-1-(1-hydroxy-2-naphthyl)ethanone | [1] |

Synthesis of this compound: A Multi-Step Approach

The synthesis of the title compound is most reliably achieved through a multi-step sequence starting from the readily available 2-naphthol. This pathway ensures high purity of the final product and is amenable to scale-up. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Acetylation of 2-Naphthol to 2-Naphthyl Acetate

The initial step involves the protection of the hydroxyl group of 2-naphthol as an acetate ester. This is a crucial step to control the regioselectivity of the subsequent Fries rearrangement.

Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 2-naphthol in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Continue stirring for 15-20 minutes. The product, 2-naphthyl acetate, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallization from a suitable solvent, such as ethanol/water, can be performed to obtain a highly pure product.

Step 2: Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement is an elegant method for the ortho- and para-acylation of phenols. In the case of 2-naphthyl acetate, the acetyl group migrates predominantly to the C1 position to yield 1-(1-hydroxynaphthalen-2-yl)ethanone, also known as 2-acetyl-1-naphthol.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add 2-naphthyl acetate portion-wise at a temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture and then heat to a temperature between 60-100 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Bromination of 1-(1-hydroxynaphthalen-2-yl)ethanone

The final step is the selective bromination of the methyl group of the acetyl moiety. The presence of the hydroxyl group on the naphthalene ring can influence the reactivity of the acetyl group, likely due to intramolecular hydrogen bonding.

Protocol:

-

Dissolve 1-(1-hydroxynaphthalen-2-yl)ethanone in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add a solution of bromine in the same solvent dropwise at room temperature with constant stirring. The amount of bromine should be one molar equivalent.

-

The reaction progress can be monitored by TLC. The formation of hydrogen bromide gas is expected.

-

Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water to remove any remaining acid, and dry.

-

Purify the crude this compound by recrystallization. A solvent system of ethanol/water or a non-polar/polar solvent mixture like hexane/ethyl acetate is often effective for purifying α-bromo ketones[4].

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the phenolic hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Naphthalene-H | 7.0 - 8.5 | Multiplets | The exact shifts and coupling patterns will depend on the substitution pattern. |

| -OH | 9.0 - 12.0 | Singlet (broad) | The chemical shift is concentration and solvent dependent. The broadness is due to hydrogen bonding and exchange. |

| -CH₂Br | 4.5 - 5.0 | Singlet | The deshielding effect of both the carbonyl group and the bromine atom will shift this signal significantly downfield. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 190 - 200 | The carbonyl carbon is significantly deshielded. |

| Naphthalene-C | 110 - 150 | Aromatic carbons will appear in this region. |

| -CH₂Br | 30 - 40 | The carbon attached to bromine will be shifted downfield. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C=O (ketone) | 1650 - 1690 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to weak |

| C-Br | 500 - 600 | Medium to weak |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. A key feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): Expect to see two peaks of approximately equal intensity at m/z values corresponding to the molecular weights with the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for α-bromo ketones include the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the methylene group.

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The primary utility of this compound in drug development stems from its role as a key intermediate in the synthesis of heterocyclic compounds, particularly thiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-halo ketone and a thioamide-containing compound (such as thiourea or thiosemicarbazide) to produce a thiazole ring[3]. This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the wide range of substituents that can be incorporated.

Caption: General scheme of the Hantzsch thiazole synthesis using this compound.

Protocol for Hantzsch Thiazole Synthesis:

-

Dissolve this compound and a molar equivalent of thiourea (or a substituted thioamide) in a suitable solvent, such as ethanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After cooling, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the thiazole product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or a mixture) to obtain the pure thiazole derivative.

Antimicrobial Potential of Derived Thiazoles

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activities[3][5][6][7]. The incorporation of the naphthyl moiety from the starting material can enhance the lipophilicity and potentially the biological activity of the resulting thiazole. The synthesized thiazoles can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

For example, novel thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[5][6][7]. The specific substitution on the thiazole ring, which can be varied by choosing different thioamides in the Hantzsch synthesis, allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As an α-bromo ketone, this compound should be handled with care. Based on the safety data for analogous compounds like 2-Bromo-1-(1-naphthalenyl)ethanone, the following precautions are recommended[8]:

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[8].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[8].

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical help.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthetic pathway and the reactivity of its functional groups provide a reliable platform for the generation of diverse molecular scaffolds. The ability to readily synthesize substituted thiazoles via the Hantzsch synthesis makes this compound a key starting material for the discovery of new antimicrobial agents and other potentially therapeutic molecules. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical building block in their drug discovery and development endeavors.

References

- 1. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

spectral data for 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

This compound is a substituted acetonaphthone derivative of significant interest as a precursor in the synthesis of potentially pharmacologically active compounds.[1] Its utility in medicinal chemistry and materials science necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical requirement.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this molecule. As a self-validating system, this document does not merely present data; it explains the causality behind the expected spectral features, details the protocols for data acquisition, and provides a logical workflow for interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecular structures.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis begins with an understanding of the molecular architecture. The structure of this compound (C₁₂H₉BrO₂) contains several key functional groups and structural motifs that will give rise to characteristic spectroscopic signals.[2]

-

Naphthalene Ring System: A bicyclic aromatic system that will show complex signals in the aromatic region of the NMR spectrum.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group whose spectroscopic signature is highly sensitive to its environment, particularly hydrogen bonding.

-

Ketone Carbonyl Group (C=O): An electron-withdrawing group that influences the chemical shifts of adjacent protons and carbons.

-

Bromomethyl Group (-CH₂Br): An aliphatic group whose protons will appear as a distinct singlet in the ¹H NMR spectrum.

-

Intramolecular Hydrogen Bonding: X-ray crystallography studies have confirmed the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.[1][3] This interaction is critical as it significantly impacts the chemical shifts and vibrational frequencies of both groups.

The following diagram illustrates the molecular structure and the standard numbering convention used for spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR Spectra Acquisition

This protocol is based on a standard 500 MHz NMR spectrometer.[5]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols as it can slow down the exchange rate, allowing the -OH proton to be observed.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required. A 45° pulse angle and a relaxation delay of 2 seconds are common starting points.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those further away, respectively.[6]

Interpretation of ¹H NMR Spectrum

The proton spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Phenolic -OH | The strong intramolecular hydrogen bond with the carbonyl oxygen deshields this proton significantly, shifting it far downfield. Its broadness is typical for acidic protons. |

| ~7.2 - 8.5 | Multiplet | 6H | Aromatic-H | The six protons on the naphthalene ring will appear in this region. The exact shifts and coupling patterns will be complex due to the influence of the hydroxyl, bromoacetyl, and fused ring systems. |

| ~4.6 | Singlet | 2H | -CH₂Br | These methylene protons are adjacent to an electron-withdrawing carbonyl group and a bromine atom, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Carbonyl C=O | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~110 - 160 | Aromatic C | Ten distinct signals are expected for the naphthalene ring carbons. The carbon bearing the -OH group (C1) will be shifted downfield (~155-160 ppm), while the carbon attached to the acetyl group (C2) will be further upfield. |

| ~32 | Methylene -CH₂Br | The aliphatic carbon of the bromomethyl group appears in the upfield region, shifted downfield from a typical alkane due to the attached bromine. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: FT-IR Spectrum Acquisition

A standard protocol for acquiring the FT-IR spectrum of a solid sample is the KBr pellet method.[7]

-

Sample Preparation: Grind 1-2 mg of the compound with ~150 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a thin, translucent pellet.

-

Data Acquisition: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O. Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Interpretation of FT-IR Spectrum

The key vibrational frequencies confirm the presence of the principal functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3200 - 2500 (very broad) | O-H stretch | Phenolic -OH | The extreme broadness and shift to a lower frequency are definitive evidence of strong intramolecular hydrogen bonding. |

| ~1620 - 1640 | C=O stretch | Ketone | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bonding. |

| ~1500 - 1600 | C=C stretch | Aromatic Ring | Multiple sharp bands characteristic of the naphthalene ring system. |

| ~1200 - 1300 | C-O stretch | Phenol | Strong absorption typical for the aryl C-O bond. |

| ~600 - 700 | C-Br stretch | Alkyl Halide | A moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and can reveal structural information through fragmentation analysis.[8] The molecular formula of the target compound is C₁₂H₉BrO₂ and its monoisotopic mass is 263.97859 Da.[2]

Experimental Protocol: Mass Spectrum Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for this analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for accurate mass measurement and formula determination.

Interpretation of Mass Spectrum

The key to interpreting the mass spectrum of this compound is recognizing the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of roughly equal intensity.

| m/z (predicted) | Assignment | Comments |

| 263.9786 / 265.9765 | [M]⁺ or [M-H]⁻ | Molecular ion (or pseudo-molecular ion). The presence of two peaks with a 2 Da difference and ~1:1 intensity ratio is the characteristic signature of a monobrominated compound. |

| 185.0602 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. This corresponds to the 1-hydroxynaphthoyl cation. |

| 171.0446 | [M - Br]⁺ | Loss of the bromine radical. |

| 143.0497 | [C₁₁H₇O]⁺ | Subsequent loss of CO from the [M - Br]⁺ fragment. |

The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted ESI-MS fragmentation pathway for the molecular ion.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on integrating data from all three techniques. The following workflow ensures a logical and self-validating process.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. Mass spectrometry confirms the elemental composition and the presence of bromine. Infrared spectroscopy provides definitive evidence of the key functional groups and the crucial intramolecular hydrogen bond. Finally, NMR spectroscopy maps out the precise carbon-hydrogen framework, allowing for complete structural elucidation. By following the detailed protocols and interpretive logic outlined in this guide, researchers can achieve an authoritative and trustworthy characterization of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

Foreword: Navigating the Solubility Landscape of a Complex Intermediate

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide offers a deep dive into the solubility characteristics of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone. In the realm of medicinal chemistry and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation, and, ultimately, the successful translation of a molecule from the laboratory to real-world applications. The intricate structure of this compound, boasting a bulky naphthalene core, a polar hydroxyl group, and a reactive α-bromo ketone moiety, presents a fascinating and challenging solubility profile. This guide is structured to provide not only a theoretical framework for predicting its behavior in various solvents but also robust, field-proven experimental protocols for determining its solubility with precision. Our approach is grounded in the principles of scientific integrity, ensuring that every recommendation and procedure is transparent, logical, and designed to yield self-validating results.

Physicochemical Portrait of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its interaction with different solvent environments. The key physicochemical descriptors for this compound are summarized below, providing a quantitative basis for the solubility discussions that follow.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [PubChem][1] |

| Molecular Weight | 265.10 g/mol | [PubChem][1] |

| XLogP3 | 3.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Topological Polar Surface Area | 37.3 Ų | [PubChem][1] |

| CAS Number | 67029-82-7 | [PubChem][1] |

The XLogP3 value of 3.8 indicates a significant degree of lipophilicity, suggesting a preference for nonpolar environments. However, the presence of a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) introduces a polar character that complicates a simple "like dissolves like" prediction. The topological polar surface area (TPSA) of 37.3 Ų further corroborates the molecule's capacity for polar interactions.

Theoretical Solubility Profile: A Balancing Act of Forces

The solubility of this compound is a direct consequence of the interplay between its naphthalene backbone and its polar functional groups when interacting with a solvent.

The Influence of the Naphthalene Core

The large, aromatic, and nonpolar naphthalene ring system is the dominant structural feature. This bicyclic aromatic hydrocarbon core contributes significantly to the molecule's lipophilicity, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.

The Role of the Polar Functional Groups

The hydroxyl (-OH) and carbonyl (C=O) groups introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. These functionalities will seek to interact with polar solvent molecules.

Predicted Solubility in Different Solvent Classes

Based on this structural analysis, we can predict the following general solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be very low due to the overwhelmingly nonpolar nature of the naphthalene core. In alcohols like ethanol and methanol, solubility is likely to be moderate. While the polar hydroxyl group of the solvent can interact with the solute's polar functionalities, the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the large nonpolar ring will limit solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. They are also generally less structured than protic solvents, making it easier to accommodate the nonpolar naphthalene moiety. Therefore, good solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The nonpolar nature of these solvents will lead to favorable van der Waals interactions with the naphthalene ring. However, the polar hydroxyl and carbonyl groups will be poorly solvated, which will likely limit the overall solubility. Moderate solubility may be observed in aromatic solvents like toluene due to potential π-π stacking interactions.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation. Two primary methodologies are employed in the pharmaceutical industry: kinetic and thermodynamic solubility assays.

Kinetic Solubility Screening

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO).[2][3] It provides an estimate of solubility under non-equilibrium conditions.

Experimental Workflow for Kinetic Solubility Screening:

Caption: Kinetic solubility determination workflow.

Step-by-Step Protocol for Kinetic Solubility Assay:

-

Preparation of Stock Solution: Accurately weigh the this compound and dissolve it in high-purity DMSO to a final concentration of 10 mM.

-

Plate Preparation: Using a liquid handler or calibrated multichannel pipette, dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate in triplicate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and incubate it with gentle shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Analysis:

-

Nephelometry/Turbidimetry: Measure the light scattering or absorbance in each well using a plate reader to detect the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[4]

-

Filtration and Quantification: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.[5]

-

-

Data Analysis: Plot the measured signal (e.g., nephelometric units or concentration) against the nominal compound concentration to determine the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the "gold standard". It is crucial for later-stage development, such as pre-formulation studies.[6][7]

Experimental Workflow for Thermodynamic Solubility Determination:

Caption: Thermodynamic solubility determination workflow.

Step-by-Step Protocol for Thermodynamic Solubility Assay (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial.[8]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Prepare a series of dilutions of the saturated supernatant/filtrate and analyze the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy (if the compound has a suitable chromophore and there are no interfering substances) or, more commonly, High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Safety and Handling

-

Harmful if swallowed. [10]

-

Causes skin irritation. [10]

-

Causes serious eye damage. [10]

-

May cause respiratory irritation. [10]

Recommended Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with fine powders or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion and Future Directions

The solubility of this compound is governed by a delicate balance between its lipophilic naphthalene core and its polar, hydrogen-bonding functional groups. While theoretical considerations predict good solubility in polar aprotic solvents and moderate solubility in alcohols and some nonpolar solvents, with poor aqueous solubility, experimental verification is paramount. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to confidently and accurately determine the solubility of this compound in a range of solvents. The generation of such empirical data will be invaluable for the optimization of reaction conditions, the design of purification strategies, and the development of formulations for this promising chemical intermediate.

References

- 1. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. enamine.net [enamine.net]

- 6. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Formation of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

Introduction

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] The presence of a reactive α-bromo ketone moiety, coupled with the fluorescent and biologically active naphthol scaffold, makes it a versatile building block for the synthesis of a diverse range of complex molecules.[2] This guide provides a comprehensive overview of the synthetic pathway to this target molecule, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and offering insights into the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this and structurally related compounds.

Synthetic Strategy: A Two-Step Approach

The formation of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor ketone, 1-(1-hydroxynaphthalen-2-yl)ethanone, followed by a selective α-bromination of the acetyl group.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-(1-hydroxynaphthalen-2-yl)ethanone via Fries Rearrangement

The preparation of the key intermediate, 1-(1-hydroxynaphthalen-2-yl)ethanone, is efficiently accomplished through the Fries rearrangement of 1-naphthyl acetate.[3][4][5] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4]

Mechanism of the Fries Rearrangement

The Fries rearrangement can proceed through an inter- or intramolecular pathway, with the accepted mechanism generally involving the formation of an acylium ion intermediate.[5]

-

Coordination of the Lewis Acid: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. This coordination polarizes the C-O bond of the ester.

-

Formation of the Acylium Ion: The polarized complex rearranges, with the AlCl₃ shifting to the phenolic oxygen, leading to the cleavage of the acyl-oxygen bond and the formation of a free acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich naphthalene ring. The substitution is regioselective, favoring the ortho and para positions.[3] In the case of 1-naphthol derivatives, the ortho-acylation at the C2 position is sterically less hindered and electronically favored.

-

Hydrolysis: Subsequent workup with acid liberates the 1-(1-hydroxynaphthalen-2-yl)ethanone product.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[3] Lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-product.[3] The use of non-polar solvents also generally promotes the formation of the ortho isomer.[3]

References

literature review on the synthesis of 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone

An In-depth Technical Guide on the Synthesis of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

Introduction: The Significance of α-Bromo Ketones in Synthetic Chemistry

α-Bromo ketones are highly versatile synthetic intermediates, prized for their dual reactivity which allows for subsequent nucleophilic substitution or elimination reactions.[1] The introduction of a bromine atom at the α-position to a carbonyl group activates the molecule, making these compounds critical building blocks in the synthesis of complex organic molecules, including pharmaceuticals and heterocyclic rings.[1][2] This guide provides a comprehensive, field-proven overview of the synthesis of this compound, a valuable naphthyl-based α-bromo ketone.

The synthesis is logically approached as a two-part process: first, the preparation of the precursor ketone, 2-acetyl-1-naphthol, followed by its selective α-bromination. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and address the practical challenges and safety considerations inherent in these transformations.

Overall Synthetic Workflow

The pathway from the readily available starting material, 1-naphthol, to the target compound involves two key transformations: a rearrangement or acylation to install the acetyl group, followed by a selective halogenation.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone, a derivative of naphthalene, represents a class of organic compounds with significant potential in medicinal chemistry and materials science.[1] Understanding the thermodynamic properties of this molecule is crucial for applications ranging from drug formulation and stability testing to process chemistry and computational modeling. This guide provides a comprehensive overview of the experimental and computational methodologies for determining the key thermodynamic parameters of this compound. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying principles and the rationale behind the selection of specific techniques to ensure data integrity and relevance.

Molecular Structure and Physicochemical Properties

Before delving into its thermodynamic characterization, it is essential to understand the basic physicochemical properties of this compound. These properties provide the necessary context for designing and interpreting thermodynamic experiments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | PubChem[2] |

| Molecular Weight | 265.10 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 67029-82-7 | CymitQuimica[3] |

| Computed XLogP3 | 3.8 | PubChem[2] |

| Crystal Structure | Available | CCDC via PubChem[2] |

The presence of a hydroxyl group, a ketone, and a bromine atom on a naphthalene scaffold suggests a molecule with a moderate polarity and the potential for hydrogen bonding, which will influence its solid-state properties and phase behavior.[1]

Experimental Determination of Thermodynamic Properties

A thorough understanding of a compound's thermodynamic properties is built upon a foundation of high-quality experimental data.[4][5] The following sections detail the primary experimental techniques for characterizing this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is most accurately determined via oxygen bomb calorimetry.[6]

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter.

-

Bomb Assembly: A small amount of water is added to the bomb to ensure that the final products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket of known heat capacity. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water jacket is monitored with high precision as a function of time until it reaches a new equilibrium.

-

Data Analysis: The heat of combustion (ΔcH°) is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric and sulfuric acids (if applicable). The enthalpy of formation is then derived using Hess's Law.[6]

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a high-purity sample is critical to avoid side reactions that would introduce errors in the measured heat of combustion.

-

High-Pressure Oxygen: Ensures complete combustion of the organic compound to CO₂, H₂O, and Br₂ (or HBr, depending on the conditions).

-

Isothermal Jacket: Minimizes heat exchange with the surroundings, allowing for a more accurate measurement of the heat released during combustion.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It is also used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped.

-

Data Analysis:

-

Heat Capacity (Cp): Determined from the heat flow signal in a region with no phase transitions.

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area under the melting peak.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Prevents mass loss due to sublimation or decomposition during heating.

-

Controlled Heating/Cooling Rate: Ensures that the sample temperature remains uniform and that the transitions are well-resolved.

-

Inert Atmosphere: A purge gas (e.g., nitrogen) is used to prevent oxidative degradation of the sample at elevated temperatures.

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[7] It is used to determine the thermal stability of a compound and to study its decomposition profile.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on the TGA's microbalance. The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition or volatilization. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Causality Behind Experimental Choices:

-

Controlled Atmosphere: Using an inert atmosphere (nitrogen) allows for the study of thermal decomposition without oxidation. Running the experiment in air can provide information about oxidative stability.

-

Linear Heating Rate: Provides a clear and reproducible decomposition profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H9BrO2 | CID 46708451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 7. etamu.edu [etamu.edu]

Methodological & Application

The Versatile Role of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. Among these, α-haloketones stand out as exceptionally versatile intermediates. This guide focuses on a particularly valuable reagent: 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone . This compound merges the reactivity of an α-bromoketone with the electronic and steric attributes of a 1-hydroxynaphthalene scaffold, making it a potent precursor for a variety of heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.

The presence of a hydroxyl group ortho to the aceto group can influence the reactivity of the carbonyl and the α-bromo position through intramolecular hydrogen bonding, offering unique opportunities for regioselective transformations. This guide provides an in-depth exploration of the synthesis and key applications of this reagent, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 265.10 g/mol | --INVALID-LINK--[1] |

| CAS Number | 67029-82-7 | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid | Inferred from analogous compounds |

| Solubility | Soluble in common organic solvents like ethanol, DMF, and chloroform | Inferred from reaction protocols of similar compounds |

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of this compound lies in its role as a precursor to five- and six-membered heterocyclic rings. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon makes them prime targets for nucleophilic attack by binucleophiles.

Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea. The reaction of this compound with thiourea provides a direct route to 2-amino-4-(1-hydroxynaphthalen-2-yl)thiazoles, which are scaffolds of interest in medicinal chemistry.

Causality in Experimental Design: The choice of solvent is critical; ethanol is frequently used as it effectively dissolves both the α-bromoketone and thiourea, facilitating the reaction. The reaction is typically conducted at reflux to provide the necessary activation energy for the condensation and cyclization steps. An acidic medium is not strictly required as the reaction generates HBr, which can catalyze the dehydration step.

References

The Versatile Precursor: Application Notes for 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone in Heterocyclic Synthesis

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. A key to unlocking this chemical diversity lies in the strategic use of versatile precursors. 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone, a bifunctional α-haloketone, stands out as a powerful building block for the construction of fused heterocyclic systems. Its inherent reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromine), allows for a variety of cyclization strategies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this precursor, complete with detailed protocols and mechanistic insights.

The strategic positioning of the hydroxyl group on the naphthalene ring also plays a crucial role, offering a nucleophilic site for intramolecular cyclization reactions, thereby expanding the repertoire of accessible heterocyclic scaffolds. This document will explore the synthesis of three major classes of heterocycles originating from this precursor: naphtho[2,1-b]furans, naphtho[1,2-d]thiazoles, and naphtho[1,2-d]imidazoles.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 265.10 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. |

Synthetic Pathways from this compound

The reactivity of this α-haloketone allows for its application in several classical and modern synthetic methodologies for heterocycle formation. The following sections detail the protocols and underlying principles for the synthesis of key heterocyclic cores.

Synthesis of Naphtho[2,1-b]furans

The presence of the ortho-hydroxyl group to the acetyl moiety in this compound makes it an ideal substrate for intramolecular cyclization to form naphtho[2,1-b]furan derivatives. This transformation can be readily achieved under basic conditions.

The choice of a base is critical in this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group, rendering it a potent nucleophile. The subsequent intramolecular Williamson ether synthesis is a highly efficient method for forming the furan ring. The solvent, typically a polar aprotic one like acetone or DMF, facilitates the dissolution of the reactants and promotes the SN2 reaction.

This protocol is adapted from a similar synthesis of 2-acetylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde and chloroacetone[2].

-